![molecular formula C12H22N2O3 B6602201 tert-butyl 5-(aminomethyl)-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate CAS No. 2155851-93-5](/img/structure/B6602201.png)
tert-butyl 5-(aminomethyl)-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-(aminomethyl)-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate is a complex organic compound with a unique structure that includes a tert-butyl group, an aminomethyl group, and a hexahydro-2H-furo[3,2-b]pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(aminomethyl)-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor to form the hexahydro-2H-furo[3,2-b]pyrrole ring system, followed by the introduction of the tert-butyl and aminomethyl groups under specific reaction conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific solvents to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent and scalable production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-(aminomethyl)-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Tert-butyl 5-(aminomethyl)-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in various organic reactions.
Biology: It can be used in the study of biological pathways and mechanisms, particularly those involving amine-containing compounds.
Industry: In industrial applications, the compound can be used in the development of new materials, catalysts, and other chemical products.
Mechanism of Action
The mechanism by which tert-butyl 5-(aminomethyl)-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The aminomethyl group can interact with enzymes or receptors, potentially modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biological processes at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl 5-(aminomethyl)-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate include other aminomethyl-substituted heterocycles and tert-butyl-containing compounds. Examples include:
- Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate
- Tert-butyl 4-(aminomethyl)phenylpiperidine-1-carboxylate
Uniqueness
What sets this compound apart is its unique ring system and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
tert-butyl 5-(aminomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-8(7-13)6-10-9(14)4-5-16-10/h8-10H,4-7,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMPGVGLMDMDKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCOC2CC1CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
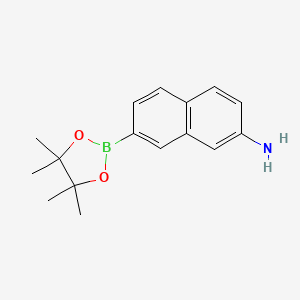

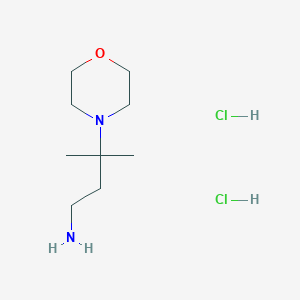
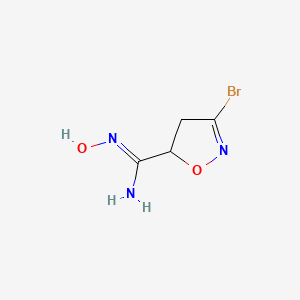
![2-methoxy-1-azaspiro[4.4]non-1-ene](/img/structure/B6602145.png)
![rac-tert-butyl N-[(1R,3S)-3-[(fluorosulfonyl)methyl]cyclopentyl]carbamate](/img/structure/B6602153.png)
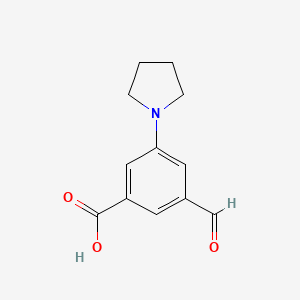

![2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-oxopyrrolidin-1-yl]thiophene-3-carboxylic acid](/img/structure/B6602181.png)


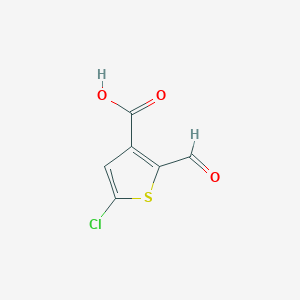
![1-(pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B6602206.png)
![methyl 6-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylate](/img/structure/B6602215.png)
